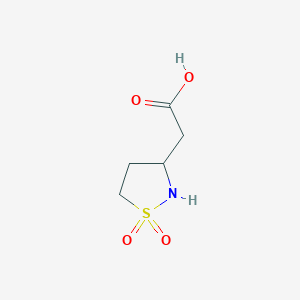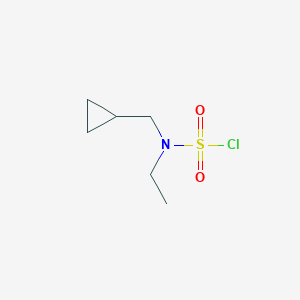
2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid
Vue d'ensemble
Description
“2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid” is a heterocyclic compound . It is a useful compound for the preparation of novel thiazolidinedione-hydroxamates as Zmp1 inhibitors .
Synthesis Analysis
The synthesis of N-benzylated thiazolidinedione (TZD) was carried out by taking 1.7 mmol of TZD, benzyl bromide (1.1 equivalents), and potassium carbonate (2 equivalents) in solvent DMF (4 mL). The reaction gets completed in 2-3 hours and was monitored by TLC .Molecular Structure Analysis
The empirical formula of this compound is C5H5NO4S . The SMILES string representation of the molecule is O=C(SC1)N(CC(O)=O)C1=O .Chemical Reactions Analysis
The compound is involved in the Knoevenagel condensation and reactions of thiazolidines with chloroformates or halo-acetic acid esters .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 175.16 .Applications De Recherche Scientifique
Antimicrobial and Antifungal Properties
- Synthesis and Biological Activity : Novel derivatives of 2-(1,1-Dioxo-1,2-thiazolidin-3-yl)acetic acid have been synthesized, exhibiting moderate antimicrobial and antifungal activities against pathogens such as Staphylococcus aureus, Escherichia coli, Aspergillus flavus, and Candida albicans (Youssef et al., 2015). Another study highlighted the synthesis of thiazolidine-2,4-dione carboxamide and amino acid derivatives, showing weak to moderate antibacterial and antifungal activities, with one compound notably effective against S. aureus (Alhameed et al., 2019).
Anticancer and Antitumor Activities
- Novel Syntheses for Fungicidal Applications : Research on 2-[2, 4′-Dioxo Spiro Indole -3, 2′- Thiazolidin- 3′-yl] Alkanoic Acids demonstrated their potential as fungicidal agents against various fungi, indicating a broader spectrum of biological activities (Alauddin & Hayat, 2012).
Enzyme Inhibition for Therapeutic Use
- Aldose Reductase Inhibitors : Some derivatives have been identified as potent and selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications. This highlights their therapeutic potential in managing conditions associated with diabetes (Kučerová-Chlupáčová et al., 2020). Additionally, carbonic anhydrase inhibitors based on 2,4-dioxothiazolidinyl acetic acids have shown selective inhibition towards specific isoforms of the enzyme, suggesting applications in treating conditions like glaucoma and cancer (Alhameed et al., 2020).
Antioxidant Properties
- Synthesis and Antioxidant Evaluation : New derivatives containing 1,3,4-thia/oxadiazole moieties have been synthesized and evaluated for their antioxidant properties, showing promising results in scavenging free radicals, comparable to ascorbic acid. This underscores their potential as antioxidant agents in pharmaceutical formulations (Lelyukh et al., 2021).
Propriétés
IUPAC Name |
2-(1,1-dioxo-1,2-thiazolidin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4S/c7-5(8)3-4-1-2-11(9,10)6-4/h4,6H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCBKASDJUAYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,1-Dioxo-1,2-thiazolidin-3-YL)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-amino-N-[(3-chlorophenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B1529434.png)










![5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B1529452.png)